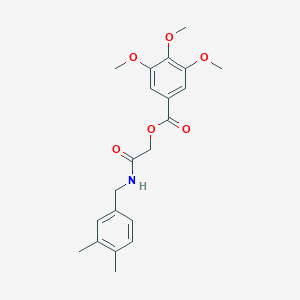

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO6/c1-13-6-7-15(8-14(13)2)11-22-19(23)12-28-21(24)16-9-17(25-3)20(27-5)18(10-16)26-4/h6-10H,11-12H2,1-5H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZMLVRBKCLZAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate is a synthetic organic compound belonging to the class of benzoates. Its structure features a dimethylbenzylamine moiety linked to a 2-oxoethyl group and a trimethoxybenzoate. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The molecular formula of this compound is C20H25N1O5 with a molecular weight of approximately 357.42 g/mol. It exhibits properties typical of benzoate derivatives, including solubility in organic solvents and potential reactivity with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The amino group can form hydrogen bonds with target molecules, while the ester moiety may undergo hydrolysis to release active metabolites. This dual functionality allows it to modulate various biological pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, which may be beneficial in conditions such as diabetes and obesity.

- Cell Viability Protection : Similar compounds have demonstrated protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, suggesting a potential role in diabetes management.

Case Studies

- β-cell Protective Activity : A study on related compounds indicated that modifications to the benzylamine structure could enhance protective effects against ER stress in pancreatic β-cells. The most effective analogs exhibited maximal activity at concentrations as low as 0.1 μM .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that the presence of specific substituents on the aromatic rings significantly influences biological activity. For instance, compounds with methoxy groups at particular positions showed enhanced potency compared to their unsubstituted counterparts .

Data Table: Biological Activity Comparison

| Compound Name | EC50 (μM) | Max Activity (%) | Mechanism |

|---|---|---|---|

| WO5m | 0.1 ± 0.01 | 100 | β-cell protection against ER stress |

| Compound A | 6 | 97 | Antioxidant activity |

| Compound B | 18.6 ± 4 | 45 | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.